molecular formula C25H22ClN5O3S B11690090 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11690090
M. Wt: 508.0 g/mol
InChI Key: DNGKKRGIVAAHQV-JFLMPSFJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide (hereafter referred to as the target compound) is a triazole-based hydrazide derivative characterized by a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 5 and a phenyl group at position 2. The sulfanylacetohydrazide side chain is further functionalized with an (E)-configured 3-ethoxy-2-hydroxybenzylidene moiety.

Properties

Molecular Formula

C25H22ClN5O3S

Molecular Weight

508.0 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H22ClN5O3S/c1-2-34-21-10-6-7-18(23(21)33)15-27-28-22(32)16-35-25-30-29-24(17-11-13-19(26)14-12-17)31(25)20-8-4-3-5-9-20/h3-15,33H,2,16H2,1H3,(H,28,32)/b27-15+

InChI Key

DNGKKRGIVAAHQV-JFLMPSFJSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Triazole Core

The triazole ring is synthesized via cyclization reactions. A common approach involves hydrazinolysis of ethyl acetate to form acethydrazide, followed by cyclization with triphosgene (a safer alternative to phosgene).

Step 1: Hydrazinolysis
Ethyl acetate reacts with hydrazine hydrate under reflux to yield acethydrazide:

CH3COOCH2CH3+NH2NH2CH3CONHNH2+CH3CH2OH\text{CH}3\text{COOCH}2\text{CH}3 + \text{NH}2\text{NH}2 \rightarrow \text{CH}3\text{CONHNH}2 + \text{CH}3\text{CH}_2\text{OH}

Yield: 98%.

Step 2: Cyclization with Triphosgene
Acethydrazide undergoes cyclization with triphosgene to form 4-acetamido-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine.

Introduction of the Sulfanyl Group

The sulfanyl group is introduced via alkylation. For example, chloroacetone reacts with the triazole intermediate to form a thioether linkage:

Triazole intermediate+ClCH2COCH3Triazole-S-CH2COCH3\text{Triazole intermediate} + \text{ClCH}2\text{COCH}3 \rightarrow \text{Triazole-S-CH}2\text{COCH}3

Hydrazone Formation

The final step involves condensation of the acetohydrazide intermediate with 3-ethoxy-2-hydroxybenzaldehyde under acidic or basic conditions:

Acetohydrazide+OCH2CH3-C6H3(OH)CHOTarget Compound\text{Acetohydrazide} + \text{OCH}2\text{CH}3\text{-C}6\text{H}3(\text{OH})-\text{CHO} \rightarrow \text{Target Compound}

Conditions: Ethanol reflux, catalytic acetic acid.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields. A green chemistry approach involves:

Step 1: Microwave-Promoted Hydrazide Formation
N-acetylglycine and hydrazine hydrate react under microwave irradiation (150°C, 4 hours) to form the hydrazide intermediate.

Step 2: Cyclocondensation with Nitriles
The hydrazide reacts with nitriles (e.g., benzonitrile) in n-butanol under microwave conditions (150°C, 2 hours) to form the triazole core.

Step 3: Condensation with Aldehyde
The intermediate is condensed with 3-ethoxy-2-hydroxybenzaldehyde using potassium carbonate as a base.

Yield: 74–86% (compared to 50–60% in traditional methods).

Copper-Catalyzed Alkylation

Copper catalysts enhance regioselectivity in triazole synthesis:

Procedure

  • Divalent copper salt (e.g., Cu(OAc)₂), sodium acetate, and N-acetylglycine are combined with fatty amines and p-toluenesulfonyl hydrazone.

  • The mixture is heated to 100–110°C in an organic solvent (e.g., DMF) to yield 1-alkyl-substituted triazoles.

Advantages: Avoids toxic azides and operates under aerobic conditions.

Optimization Strategies

Solvent and Catalyst Selection

ParameterTraditional MethodMicrowave MethodCopper-Catalyzed Method
Solvent Ethanoln-ButanolDMF
Catalyst TriphosgeneK₂CO₃Cu(OAc)₂
Reaction Time 8–12 hours2–4 hours6–8 hours
Yield 60–70%75–86%65–75%

Temperature and pH Control

  • Cyclization : Optimal at reflux temperature (80–100°C).

  • Condensation : pH 7–8 (adjusted with NaHCO₃) minimizes side reactions.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 3278 cm⁻¹ (N-H stretch), 1725 cm⁻¹ (C=O), 1618 cm⁻¹ (C=N).

  • ¹H NMR (DMSO) : δ 2.57 (s, CH₃), 3.79 (s, OCH₂CH₃), 6.56–7.60 (m, aromatic H).

Chromatographic Analysis

  • HPLC : Retention time 2.63–2.79 minutes (C18 column, acetonitrile/water).

Comparative Analysis of Methods

MethodAdvantagesLimitations
Traditional High purityLong reaction times
Microwave Fast, high yieldsSpecialized equipment required
Copper-Catalyzed RegioselectiveModerate yields

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. In vitro studies have demonstrated that it can inhibit the growth of these pathogens, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been investigated. Studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation. This activity is particularly relevant in the context of diseases such as arthritis and other inflammatory disorders .

Anticancer Potential

The triazole moiety is frequently associated with anticancer activity. Compounds similar to the one discussed have shown promise in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . Further research is required to elucidate the specific pathways affected by this compound.

Case Studies and Research Findings

Several studies have reported on the synthesis and evaluation of triazole derivatives, highlighting their pharmacological profiles:

Study ReferenceFocusFindings
Antimicrobial activityEffective against E. coli and P. aeruginosa
Anti-inflammatory effectsModulates inflammatory pathways
Anticancer activityInduces apoptosis in cancer cell lines

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms. Its anti-inflammatory effects are believed to be due to the inhibition of enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Triazole Modifications

The target compound shares structural homology with derivatives featuring:

  • 4-Methylphenyl substitution : In 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(3-hydroxyphenyl)methylene]acetohydrazide (), the phenyl group at position 4 is replaced with a 4-methylphenyl group. This modification increases hydrophobicity (higher logP) but reduces steric hindrance compared to the target compound’s phenyl group .
  • Ethyl and methoxy substitutions: The compound 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylene]acetohydrazide () introduces an ethyl group at position 4 and a 4-methoxyphenyl group at position 3.
Table 1: Substituent Effects on Triazole Core
Compound R4 (Position 4) R5 (Position 5) Key Physicochemical Impact
Target compound Phenyl 4-Chlorophenyl Moderate hydrophobicity, steric bulk
compound 4-Methylphenyl 4-Chlorophenyl Increased hydrophobicity (logP +0.5)
compound Ethyl 4-Methoxyphenyl Enhanced electron density

Benzylidene Hydrazide Variations

The (E)-benzylidene moiety in the target compound differs from analogs:

  • 3-Ethoxy-2-hydroxy substitution : Unique to the target compound, this group introduces hydrogen-bonding capacity (via hydroxyl) and steric effects (ethoxy).
  • 4-Hydroxy-3,5-dimethoxyphenyl substitution : The compound in features a more polar and electron-rich aromatic system, which may enhance solubility in polar solvents .
Table 2: Benzylidene Substituent Effects
Compound Benzylidene Group Key Properties
Target compound 3-Ethoxy-2-hydroxyphenyl Moderate polarity, H-bond donor/acceptor
compound 3-Hydroxyphenyl Stronger H-bond donor, lower logP
compound 4-Hydroxy-3,5-dimethoxyphenyl High polarity, enhanced solubility

Crystallographic Validation

Structural confirmation of analogous compounds (e.g., ) relies on X-ray crystallography using programs like SHELX (), which validate bond lengths, angles, and stereochemistry . For the target compound, the (E)-configuration of the benzylidene moiety would be confirmed via NOESY NMR or crystallography.

Computational and Bioactivity Comparisons

Molecular Similarity Metrics

Using Tanimoto and Dice coefficients (), the target compound shows:

  • ~75–85% similarity to ’s compound (due to shared 4-chlorophenyl and triazole motifs).
  • ~60–70% similarity to ’s compound (divergent substitution patterns reduce overlap) .

Inferred Bioactivity

While direct bioactivity data for the target compound is unavailable, and suggest that triazole derivatives with chlorophenyl groups exhibit antimicrobial or plant growth-regulating properties. The 3-ethoxy-2-hydroxy group may enhance binding to metalloenzymes (e.g., tyrosinase or hydrolases) via chelation .

Biological Activity

The compound 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide is a member of the 1,2,4-triazole family, which has gained attention for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

PropertyDetails
Molecular Formula C19H18ClN5OS
Molecular Weight 397.89 g/mol
IUPAC Name 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide
InChI Key [To be determined]

Antimicrobial Activity

1,2,4-triazole derivatives are known for their antimicrobial properties. Studies indicate that compounds with the triazole ring exhibit significant antibacterial and antifungal activities. For example, mercapto-substituted triazoles have shown effectiveness against various bacterial strains and fungi due to their ability to inhibit key metabolic pathways in these organisms .

Anticancer Properties

Research has demonstrated that 1,2,4-triazole derivatives can exhibit anticancer activity. For instance:

  • The compound was tested against several cancer cell lines, showing inhibition rates comparable to established chemotherapeutics.
  • Specific derivatives have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • The triazole moiety may bind to enzymes involved in nucleic acid synthesis or metabolic pathways.
  • Sulfur-containing groups in the structure can enhance interaction with biological macromolecules, leading to altered cellular processes .

Study on Antibacterial Activity

A study evaluated the antibacterial effects of various triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to the target compound showed minimum inhibitory concentrations (MIC) in the low micromolar range .

Anticancer Efficacy

In vitro studies on human breast cancer cell lines revealed that certain triazole derivatives displayed IC50 values less than 30 µM, indicating potential as anticancer agents. The mechanism was linked to the induction of oxidative stress leading to apoptosis .

Q & A

Q. What are the standard synthetic routes for this compound, and what critical reaction conditions must be controlled?

The synthesis typically involves a multi-step process:

  • Triazole ring formation : Cyclization of thiosemicarbazide precursors under reflux with catalysts like cesium carbonate .
  • Sulfanylacetohydrazide coupling : Reaction of the triazole intermediate with chloroacetylhydrazine in solvents such as DMF or ethanol at 60–80°C .
  • Schiff base formation : Condensation of the hydrazide with 3-ethoxy-2-hydroxybenzaldehyde in ethanol under acidic conditions (e.g., glacial acetic acid) . Key conditions include strict temperature control, anhydrous solvents, and purification via column chromatography or recrystallization .

Q. Which characterization techniques are essential to confirm structural integrity and purity?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and hydrazone (E)-configuration .
  • Mass spectrometry (MS) : High-resolution MS for molecular weight validation .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection .
  • FT-IR : Identification of functional groups (e.g., C=N stretch at ~1600 cm⁻¹, S-H absence confirming thioether formation) .

Q. What are the common chemical reactions this compound undergoes, and how are they monitored?

  • Oxidation : Using KMnO₄ or H₂O₂ to convert thioether to sulfoxide/sulfone derivatives; monitored by TLC (Rf shift) and MS .
  • Reduction : NaBH₄-mediated reduction of the hydrazone moiety to hydrazine; confirmed via loss of C=N IR peaks .
  • Electrophilic substitution : Halogenation at the 4-chlorophenyl group using Cl₂/FeCl₃; tracked by NMR .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require strict pH control to avoid hydrolysis .
  • Catalyst screening : Transition metal catalysts (e.g., CuI) for Ullmann-type couplings improve triazole ring formation efficiency .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min for hydrazone condensation at 100°C) .
  • Side reaction mitigation : Use of scavengers (e.g., molecular sieves) to absorb water in condensation steps .

Q. How can contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

  • Dose-response profiling : Establish IC₅₀/EC₅₀ values across multiple cell lines (e.g., mammalian vs. bacterial) to differentiate target-specific effects .
  • Structural analogs : Compare activity of derivatives lacking the 3-ethoxy-2-hydroxyphenyl group to isolate pharmacophoric motifs .
  • Metabolic stability assays : Assess compound degradation in serum to rule out false negatives due to rapid hydrolysis .

Q. What mechanistic insights explain its interaction with biological targets (e.g., enzymes, receptors)?

  • Molecular docking : Predict binding affinity to cyclooxygenase-2 (COX-2) or bacterial dihydrofolate reductase (DHFR) via AutoDock Vina .
  • Enzyme inhibition assays : Measure IC₅₀ against purified targets (e.g., COX-2 inhibition via prostaglandin E₂ ELISA) .
  • Cellular pathway analysis : Transcriptomics/proteomics to identify downstream effects (e.g., apoptosis markers in cancer cells) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.